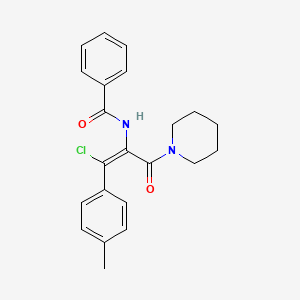

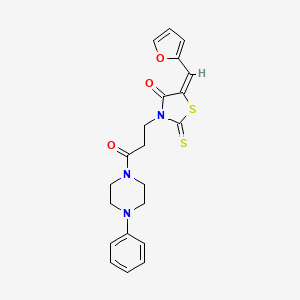

![molecular formula C12H16F3N3O B2509083 1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone CAS No. 1561280-62-3](/img/structure/B2509083.png)

1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives is a topic of significant interest due to their potential biological activities. In the first paper, the authors describe a multi-step synthesis of novel 1,2,3-triazole-4-linked cyclohexanones, which begins with the reaction of an enamine derived from cyclohexanone with 4-nitrobenzaldehyde. This is followed by a condensation reaction and a subsequent 'click reaction' to yield the final triazole compounds . Although the target molecule "1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone" is not explicitly synthesized in these papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The third paper provides insight into the molecular structure of a 1,2,4-triazole derivative, which is structurally related to the compound of interest. The crystal structure analysis reveals significant differences in the orientation of substituent groups on the triazole ring, which can influence the compound's biological activity. The study also discusses the formation of hydrogen-bonded chains in the crystal structure, which could be relevant for understanding the molecular interactions of similar triazole compounds .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "this compound". However, the synthesis papers do discuss reactions that are commonly used in the manipulation of triazole rings, such as click chemistry , which could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not directly discussed in the provided papers. However, the antifungal activities of related triazole derivatives are evaluated in the second paper, suggesting that the substitution pattern on the triazole ring can significantly affect biological activity . This information could be extrapolated to hypothesize about the properties of "this compound", particularly if similar substituents are present.

Scientific Research Applications

Synthetic Routes and Biological Significance

The compound 1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone is a derivative of 1,2,3-triazole, a class of N-heterocyclic compounds with broad applications in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The versatility of 1,2,3-triazoles, including their stability under acidic or basic conditions and their ability to engage in hydrogen bonding and dipole-dipole interactions, underscores their significance in developing new biological activities and materials (Kaushik et al., 2019). Furthermore, the advent of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, has revolutionized the synthesis of 1,2,3-triazoles, enabling the creation of complex molecules with high selectivity and yield (de Souza et al., 2019).

Environmental and Material Science Applications

In material science, 1,2,3-triazole derivatives have emerged as promising corrosion inhibitors for metals and their alloys in aggressive media. Their synthesis through eco-friendly procedures and their effectiveness in protecting metal surfaces highlight their potential in sustainability and green chemistry (Hrimla et al., 2021). This area of research is crucial for developing new materials that can withstand harsh conditions while minimizing environmental impact.

Advances in Organic Synthesis

Recent advances in organic synthesis have highlighted the role of 1,2,4-triazole derivatives, showcasing their antimicrobial, antifungal, and antioxidant properties. These compounds represent a fertile ground for the development of new therapeutic agents, underscoring the importance of triazole scaffolds in medicinal chemistry (Ohloblina, 2022).

Mechanism of Action

Target of Action

1,2,3-Triazoles are known to interact with a variety of enzymes and receptors in biological systems . They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Mode of Action

The mode of action of 1,2,3-triazoles depends on their specific structure and the biological target they interact with. They are known for their ability to form hydrogen bonds and bipolar interactions, which allows them to interact with biomolecular targets .

Biochemical Pathways

1,2,3-Triazoles can affect various biochemical pathways depending on their specific targets. For instance, some 1,2,3-triazole derivatives have been found to exhibit antiviral activity .

Pharmacokinetics

The pharmacokinetic properties of 1,2,3-triazoles, such as absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific structure. They are known for their stability to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .

Result of Action

The result of the action of 1,2,3-triazoles can vary depending on their specific targets and mode of action. Some 1,2,4-triazole derivatives have shown promising anticancer activity .

Action Environment

The action, efficacy, and stability of 1,2,3-triazoles can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the triazole ring, potentially influencing its interaction with biological targets .

properties

IUPAC Name |

1-[1-(3,4-dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3O/c1-7-3-4-9(5-8(7)2)18-6-10(16-17-18)11(19)12(13,14)15/h6-9H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZOCNBBHXRQIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1C)N2C=C(N=N2)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid](/img/structure/B2509000.png)

![3-(4-Chlorobenzyl)-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2509001.png)

![N-(2-(4-benzylpiperidin-1-yl)ethyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2509002.png)

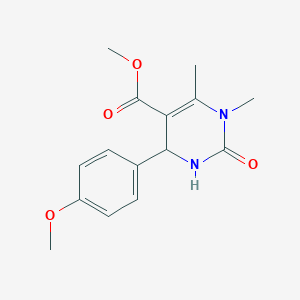

![2-(4-Methoxy-3-methylphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2509009.png)

![2-([(Tert-butoxy)carbonyl]amino)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2509010.png)

![1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B2509019.png)

![2-chloro-4-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2509022.png)